molecular formula C20H20O4 B11153458 4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one

4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one

Cat. No.: B11153458
M. Wt: 324.4 g/mol
InChI Key: ZBACGFQSUSCJQH-UHFFFAOYSA-N
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Description

4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one: 2-[(4-methoxybenzyl)oxy]acetic acid , is a chemical compound with the following properties:

    Chemical Formula: CHO

    Molecular Weight: 196.2 g/mol

    Density: 1.198 g/cm

    Boiling Point: 367.4°C at 760 mmHg

    Melting Point: Not available

This compound features a chromone (2H-chromen-2-one) core with an ethyl group at position 4, a methoxybenzyl ether group at position 5, and a methyl group at position 7. The methoxybenzyl ether moiety contributes to its unique properties.

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to the formation of 4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one. Here are two notable methods:

  • Bromination and Subsequent Reaction

    • Start with 4-methoxybenzyl alcohol (CAS: 105-13-5).
    • Brominate it using bromine or N-bromosuccinimide (NBS) .
    • The resulting 4-methoxybenzyl bromide reacts with ethyl acetate to yield the target compound.
  • Hydroxyacetylation

    • Begin with 4-methoxybenzyl chloride (CAS: 824-94-2).
    • React it with ethyl 2-hydroxyacetate (CAS: 38233-96-4) to form the desired product.

b. Industrial Production

The industrial production of this compound involves scaling up the synthetic methods mentioned above. Optimization of reaction conditions ensures efficient and cost-effective production.

Chemical Reactions Analysis

4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one undergoes various reactions:

    Bromination: The benzylic position is susceptible to bromination, yielding the corresponding bromide.

    Hydrolysis: The ester linkage can be hydrolyzed to form the carboxylic acid.

    Substitution Reactions: The methoxybenzyl group can be substituted using various nucleophiles.

Common reagents include bromine, NBS, hydroxide ions, and alkoxides. Major products include the brominated derivative and the corresponding carboxylic acid.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity due to its chromone scaffold. Researchers explore its potential as an anti-inflammatory or antioxidant agent.

    Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.

    Industry: Its unique structure makes it valuable for designing novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets or signaling pathways related to inflammation, oxidative stress, or other biological processes.

Comparison with Similar Compounds

While 4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is unique, similar compounds include other chromones, benzyl ethers, and esters. Further exploration can reveal specific differentiating features.

Feel free to explore more about this intriguing compound!

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

4-ethyl-5-[(2-methoxyphenyl)methoxy]-7-methylchromen-2-one

InChI

InChI=1S/C20H20O4/c1-4-14-11-19(21)24-18-10-13(2)9-17(20(14)18)23-12-15-7-5-6-8-16(15)22-3/h5-11H,4,12H2,1-3H3

InChI Key

ZBACGFQSUSCJQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=CC=C3OC

Origin of Product

United States

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